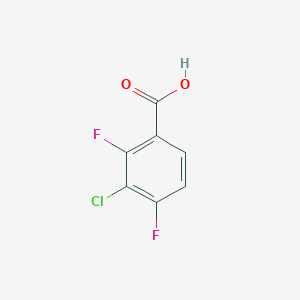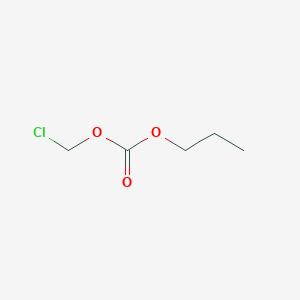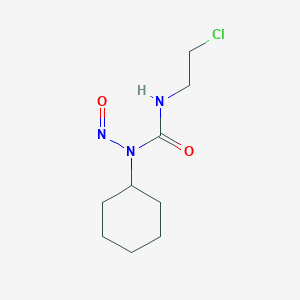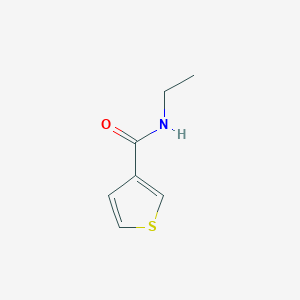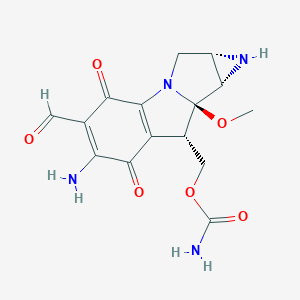
6-Demethyl-6-formylmitomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Demethyl-6-formylmitomycin C, also known as DMFMC, is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been studied for its potential in cancer treatment. DMFMC has been found to have a unique structure that allows it to interact with DNA and cause cell death.
Wirkmechanismus
6-Demethyl-6-formylmitomycin C works by interacting with DNA, causing DNA damage and cell death. It forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 6-Demethyl-6-formylmitomycin C has also been found to induce apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
6-Demethyl-6-formylmitomycin C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6-Demethyl-6-formylmitomycin C also inhibits the activity of DNA polymerase, an enzyme that is involved in DNA synthesis. These effects contribute to the antitumor activity of 6-Demethyl-6-formylmitomycin C.
Vorteile Und Einschränkungen Für Laborexperimente
6-Demethyl-6-formylmitomycin C has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its potential in cancer treatment. 6-Demethyl-6-formylmitomycin C has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, 6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Demethyl-6-formylmitomycin C. One area of research is the development of more efficient synthesis methods for 6-Demethyl-6-formylmitomycin C. Another area of research is the investigation of the potential of 6-Demethyl-6-formylmitomycin C in combination therapy with other antitumor agents. Additionally, the development of 6-Demethyl-6-formylmitomycin C analogs with improved pharmacological properties is an area of interest. Finally, the investigation of the potential of 6-Demethyl-6-formylmitomycin C in the treatment of other diseases, such as bacterial infections, is an area of future research.
Synthesemethoden
6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize. It is usually obtained from natural sources, such as the bacterium Streptomyces lavendulae, which produces mitomycin C. 6-Demethyl-6-formylmitomycin C can be obtained by modifying mitomycin C through chemical reactions. The synthesis of 6-Demethyl-6-formylmitomycin C involves several steps, including the removal of a methyl group and the addition of a formyl group.
Wissenschaftliche Forschungsanwendungen
6-Demethyl-6-formylmitomycin C has been extensively studied for its potential in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. 6-Demethyl-6-formylmitomycin C has also been shown to be effective against multidrug-resistant cancer cells.
Eigenschaften
CAS-Nummer |
146376-40-1 |
|---|---|
Produktname |
6-Demethyl-6-formylmitomycin C |
Molekularformel |
C15H16N4O6 |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
[(4S,6S,7R,8S,12E)-12-(hydroxymethylidene)-11-imino-7-methoxy-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-1(9)-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-24-15-6(4-25-14(17)23)8-10(19(15)2-7-13(15)18-7)11(21)5(3-20)9(16)12(8)22/h3,6-7,13,16,18,20H,2,4H2,1H3,(H2,17,23)/b5-3+,16-9?/t6-,7+,13+,15-/m1/s1 |
InChI-Schlüssel |
AHFDVIVXZPCKHO-WUDYKRTCSA-N |
Isomerische SMILES |
CO[C@@]12[C@@H](C3=C(N1C[C@H]4[C@@H]2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=CO)C(=N)C3=O)COC(=O)N |
Kanonische SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
Synonyme |
6-demethyl-6-formylmitomycin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
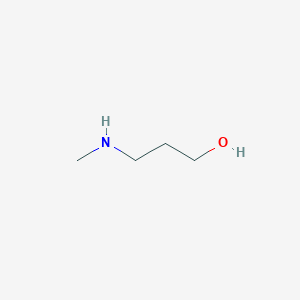
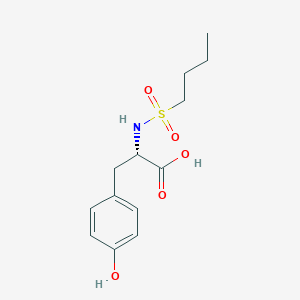
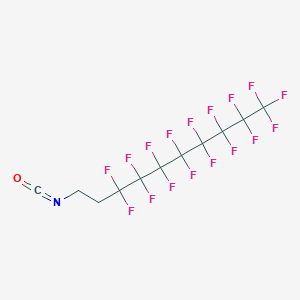
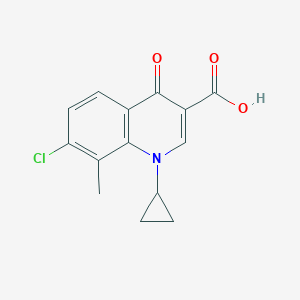
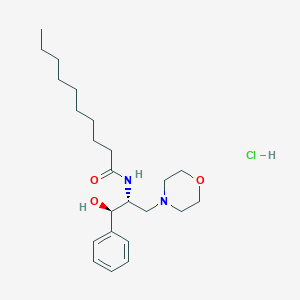
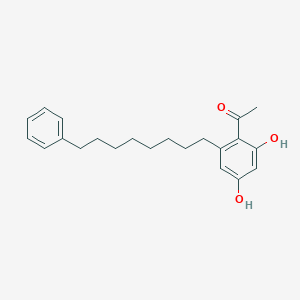
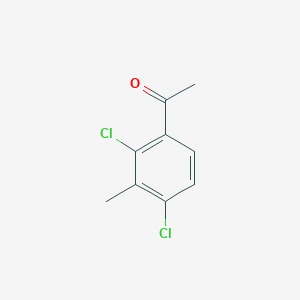
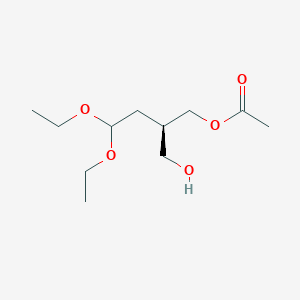
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
